N,N-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine
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Overview
Description
N,N-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine is a complex organic compound featuring a pyridazine ring substituted with a piperazine moiety, which is further linked to a pyrrolopyrimidine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolopyrimidine ring.
Piperazine Substitution: The pyrrolopyrimidine core is then reacted with a piperazine derivative under nucleophilic substitution conditions.
Dimethylation: The final step involves the dimethylation of the amine group using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution with alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N,N-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel heterocyclic compounds with potential biological activities.
Biology
In biological research, this compound is studied for its interactions with various biological targets. It is used in assays to investigate its binding affinity and specificity towards enzymes, receptors, and other biomolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It has shown promise in preclinical studies as an inhibitor of specific enzymes involved in disease pathways, making it a candidate for drug development.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique structure and biological activity make it a valuable lead compound for the design of novel therapeutics.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets. It binds to enzymes or receptors, inhibiting their activity and modulating downstream signaling pathways. This can result in the alteration of cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potential as antitumor agents.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are known for their cytotoxic activities against various cancer cell lines and are studied as CDK2 inhibitors.
Uniqueness
N,N-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine is unique due to its specific substitution pattern and the presence of both pyridazine and pyrrolopyrimidine rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H20N8 |
---|---|
Molecular Weight |
324.38 g/mol |
IUPAC Name |
N,N-dimethyl-6-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]pyridazin-3-amine |
InChI |
InChI=1S/C16H20N8/c1-22(2)13-3-4-14(21-20-13)23-7-9-24(10-8-23)16-12-5-6-17-15(12)18-11-19-16/h3-6,11H,7-10H2,1-2H3,(H,17,18,19) |
InChI Key |
LOVMZMINWXOORA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C=CN4 |
Origin of Product |
United States |
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